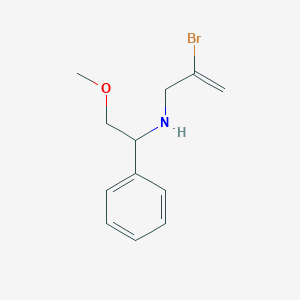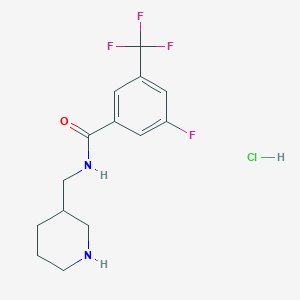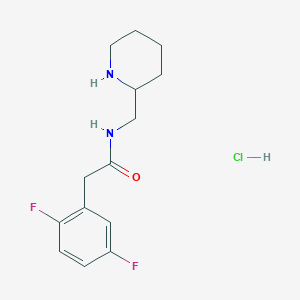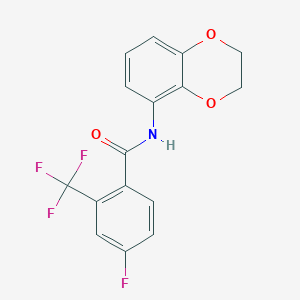
2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as 'Bromo-MPEP' and is a potent, selective, and irreversible antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The mGluR5 receptor is a G protein-coupled receptor that is involved in various physiological processes, including synaptic plasticity, learning, and memory. The inhibition of this receptor has been found to have therapeutic potential in the treatment of various neurological disorders, including anxiety, depression, and addiction.
Mecanismo De Acción
Bromo-MPEP acts as an antagonist of the 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine receptor, which is involved in various physiological processes. The inhibition of this receptor by Bromo-MPEP results in the modulation of glutamatergic neurotransmission, leading to the attenuation of various neurological disorders.
Biochemical and Physiological Effects
Bromo-MPEP has been found to have various biochemical and physiological effects in preclinical studies. The compound has been shown to reduce anxiety-like behavior in rodents by modulating the activity of the amygdala and hippocampus. In addition, Bromo-MPEP has been found to improve cognitive function by enhancing synaptic plasticity in the prefrontal cortex. The compound has also been shown to attenuate drug-seeking behavior in rodents by reducing the reinforcing effects of drugs of abuse.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bromo-MPEP has several advantages as a research tool. The compound is a potent and selective antagonist of the 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. In addition, Bromo-MPEP has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic effects.
However, there are also limitations to the use of Bromo-MPEP in lab experiments. The compound has a relatively short half-life, which may limit its effectiveness in long-term studies. In addition, the irreversible nature of its binding to the this compound receptor may limit its use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for research on Bromo-MPEP. One area of interest is the development of more potent and selective antagonists of the 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine receptor. Another area of research is the investigation of the potential therapeutic effects of Bromo-MPEP in various neurological disorders, including anxiety, depression, and addiction. Furthermore, the development of novel delivery methods for Bromo-MPEP may enhance its effectiveness in long-term studies.
Métodos De Síntesis
The synthesis of 2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine involves the reaction of 2-bromo-1-(4-methoxyphenyl)ethanone with (2-aminoethyl) prop-2-en-1-amine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The synthesis of this compound has been reported in several research articles, and the yield and purity of the product have been optimized through various reaction conditions.
Aplicaciones Científicas De Investigación
The unique properties of Bromo-MPEP have made it a valuable tool in scientific research. The compound has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, Bromo-MPEP has been found to reduce anxiety-like behavior, improve cognitive function, and attenuate drug-seeking behavior.
Propiedades
IUPAC Name |
2-bromo-N-(2-methoxy-1-phenylethyl)prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-10(13)8-14-12(9-15-2)11-6-4-3-5-7-11/h3-7,12,14H,1,8-9H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAJCONBZAPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)NCC(=C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Chloro-4-fluorophenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7640972.png)

![(2R)-2-hydroxy-2-phenyl-N-[(2-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B7640988.png)
![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)
![2-[1-[4-(Trifluoromethyl)phenyl]ethylamino]acetonitrile](/img/structure/B7641008.png)

![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)
![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![(4-Chloro-3-methylphenyl)-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641045.png)

![(5-fluoropyridin-3-yl)-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7641057.png)
![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)